Confluentic acid

Overview

Description

It serves as a secondary metabolite in certain lichens and plays a role in distinguishing closely related species within the genus Porpidia . The compound has the chemical formula C28H36O8 and a molar mass of 500.588 g/mol . It was first isolated by Friedrich Wilhelm Zopf in 1899 from Lecidea confluens and was later renamed confluentinic acid by Siegfried Huneck in 1962 .

Preparation Methods

Confluentic acid can be prepared through various synthetic routes and extraction methods. One common method involves extracting the compound from lichens, followed by purification and separation through crystallization . The compound is typically identified using thin-layer chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Confluentic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When interacting with alkali, it decomposes into carbon dioxide and phenol-like compounds . The compound also reacts with FeCl3 to produce a red-brown color . Common reagents used in these reactions include potassium hydroxide and ferric chloride . Major products formed from these reactions include carbon dioxide, phenol-like compounds, and various substituted derivatives .

Scientific Research Applications

Confluentic acid has a wide range of scientific research applications. In chemistry, it is used as a marker to distinguish closely related lichen species . In biology, it serves as a secondary metabolite with potential antibacterial and antiviral activities . In medicine, it has been studied for its antioxidant properties and potential use in treating infectious diseases . Additionally, it is used as a food additive and an ingredient in anti-aging cosmetics due to its antioxidant effects .

Mechanism of Action

The mechanism of action of confluentic acid involves its interaction with various molecular targets and pathways. It is optically inactive and exhibits distinct color reactions and solubility properties . The compound’s effects are primarily due to its ability to decompose into carbon dioxide and phenol-like compounds when interacting with alkali . These reactions are facilitated by the presence of the carboxylic acid functional group, which plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Biological Activity

Confluentic acid is a depside compound primarily found in certain lichen species and some plants, notably Himatanthus sucuuba. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and inhibitory effects on specific enzymes. This article delves into the biological activity of this compound, supported by various research findings and data tables.

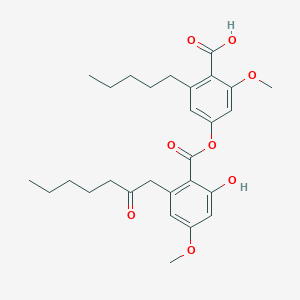

Chemical Structure and Properties

This compound is characterized by its molecular formula and features two methoxyl groups per molecule. Its synthesis was first reported in 1978, enabling further studies into its biological properties without solely relying on natural extraction methods .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.58 g/mol |

| Solubility | Soluble in organic solvents |

| Color | White to pale yellow crystals |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study on Parmelina carporrhizans revealed that this compound and norlobaridone produced by its mycobionts showed significant antioxidant and antimicrobial activity . The compound's presence in localized areas of lichen thalli suggests a specialized role in defense against pathogens.

Antioxidant Properties

Research indicates that this compound acts as an antioxidant, which may play a role in protecting lichen from oxidative stress. Its antioxidant capacity contributes to the overall survival strategy of lichens in harsh environments .

Inhibition of Monoamine Oxidase B

One of the most significant findings regarding this compound is its selective inhibition of Monoamine Oxidase B (MAO-B). It demonstrates an IC50 value of 0.22 µM, indicating strong potential as a therapeutic agent for conditions related to oxidative stress and neurodegenerative diseases .

Table 2: Biological Activities of this compound

| Activity | Mechanism | IC50 Value |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Antioxidant | Scavenging free radicals | Not specified |

| MAO-B Inhibition | Selective inhibition | 0.22 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted on extracts from Cryptothecia rubrocincta highlighted the distinct biochemical compositions within the thallus, where this compound was localized in specific areas associated with antimicrobial activity. This suggests that this compound may be crucial for the lichen's defense mechanisms against microbial threats .

Case Study 2: Neuroprotective Potential

The neuroprotective potential of this compound was explored through its inhibition of MAO-B, which is linked to neurodegenerative diseases such as Parkinson's. The compound's ability to inhibit this enzyme suggests it could be a candidate for further pharmacological development aimed at treating or preventing neurodegenerative conditions .

Properties

IUPAC Name |

4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANVCGQMNRTKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208834 | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-12-7 | |

| Record name | Confluentic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6009-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.